molecular formula C10H15N3O2S B13187573 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13187573
M. Wt: 241.31 g/mol
InChI Key: OZUYYOBCPAKCKI-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a carboxylic acid group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methylpiperazine with a thiazole derivative. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to couple the amine and carboxylic acid precursors . The reaction conditions often require heating in a solvent such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity while minimizing the formation of side products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2S/c1-12-2-4-13(5-3-12)6-9-11-8(7-16-9)10(14)15/h7H,2-6H2,1H3,(H,14,15)

InChI Key

OZUYYOBCPAKCKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CS2)C(=O)O

Origin of Product

United States

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